molecular formula C21H18O12 B1681692 Scutellarin CAS No. 27740-01-8

Scutellarin

Cat. No. B1681692
CAS RN: 27740-01-8
M. Wt: 462.4 g/mol
InChI Key: DJSISFGPUUYILV-ZFORQUDYSA-N
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Description

Scutellarin is a flavone, a type of phenolic chemical compound . It can be found in the Asian “barbed skullcap” Scutellaria barbata and the North American plant S. lateriflora, both of which have been used in traditional medicine . Scutellarin is a polyphenolic flavone with a characteristic C7-glucuronide substituent . It is widely distributed in nature, particularly in mint plants, herbs such as Mexican oregano, sweet basil, and psyllium .


Synthesis Analysis

Scutellarin has been synthesized from 3,4,5-trimethoxyphenol in high yield in four steps. This strategy relies on acetylation, aldolization, cyclization, and hydrolysis reactions . A series of 22 new scutellarein derivatives with hydroxyl-substitution based on the scutellarin metabolite in vivo was designed, synthesized via the conjugation of the scutellarein scaffold with pharmacophores of FDA-approved antiarrhythmic medications .


Molecular Structure Analysis

Scutellarin has a molecular formula of C21H18O12 and a molecular weight of 462.35 g/mol . It is classified as a flavonoid with a basic C6-C3-C6 structure, consisting of two aromatic rings linked by a 3-carbon chain .


Chemical Reactions Analysis

Scutellarin has been found to undergo various chemical reactions. For instance, it has been synthesized from 3,4,5-trimethoxyphenol through a series of reactions including acetylation, aldolization, cyclization, and hydrolysis . In addition, a series of 22 new scutellarein derivatives with hydroxyl-substitution were synthesized via the conjugation of the scutellarein scaffold with pharmacophores of FDA-approved antiarrhythmic medications .


Physical And Chemical Properties Analysis

Scutellarin has a molecular formula of C21H18O12 and a molecular weight of 462.36 g/mol . Analyses using QikProp revealed scutellarin to have aqueous solubility (QPlogS), octanol/water partition coefficient (QPlogPo/w), and human serum albumin binding of −3.49, −0.28, and −0.78, respectively, which are within or near to the recommended ranges for drugs .

Scientific Research Applications

Neuroprotective and Anti-inflammatory Effects

Scutellarin, a bioactive flavone, demonstrates significant neuroprotective and anti-inflammatory effects. It has been utilized traditionally in Chinese medicine for cerebrovascular diseases and shows promise in treating neurodegenerative disorders. Scutellarin exerts these effects by inhibiting apoptotic pathways, reducing oxidative stress, and modulating inflammatory responses in the brain. Studies highlight its potential in conditions like cerebral ischemia, cognitive deficits, and protecting against vascular endothelial dysfunction, which can lead to atherosclerosis (Sun et al., 2018); (Baluchnejadmojarad et al., 2018).

Anticancer Properties

Scutellarin has been identified as having potent anti-cancer properties. It induces apoptosis, inhibits cell proliferation, and impedes metastasis in various cancer types, including hepatocellular carcinoma, lung adenocarcinoma, and bladder cancer. Mechanistically, scutellarin targets multiple molecular pathways, such as STAT3, AKT, and mTOR, to exert its anticancer effects (Ke et al., 2017); (Lv et al., 2019).

Cardiovascular Protection

Research indicates scutellarin's potential in cardiovascular disease management. It exhibits protective effects against atherosclerosis and vascular endothelial dysfunction. These benefits are attributed to its antioxidant properties, which help in ameliorating oxidative stress and reducing inflammatory markers in cardiovascular tissues (Mo et al., 2018); (Fu et al., 2019).

Neuroregeneration and Cognitive Enhancement

Scutellarin has shown promise in promoting neuroregeneration and enhancing cognitive functions. It aids in the proliferation and differentiation of neural stem cells and mitigates cognitive deficits in models of hypoxia. These findings suggest its applicability in conditions like glaucoma and other retinal neurodegenerative diseases (Wang et al., 2017); (Zhu et al., 2018).

Drug Delivery and Bioavailability Enhancement

Scutellarin's clinical applications have been limited by its poor solubility and bioavailability. Recent advancements in nanoparticle technology have been employed to enhance its delivery and efficacy. Nanoparticle-based delivery systems, such as HP-β-CD/chitosan nanoparticles, have been developed for targeted delivery to the brain, enhancing its therapeutic potential (Liu & Ho, 2017).

Metabolic and Cellular Mechanisms

Scutellarin influences various metabolic and cellular pathways. It has been found to inhibit glycolysis in cancer cells by targeting pyruvate kinase M2, and attenuate hypoxia/reoxygenation injury in hepatocytes through the Keap1/Nrf2/ARE signaling pathway. These mechanisms underline its multifaceted therapeutic applications across different medical conditions (You et al., 2017); (Wu & Jia, 2019).

Safety And Hazards

Scutellarin is slightly toxic or non-toxic natural small-molecule flavone compound with good effects against cardiovascular and cerebrovascular diseases, anti-tumor, anti-insulin resistance, anti-virus, anti-diabetic complications, anti-Alzheimer’s disease, liver and renal protection, with a complex mechanism of action involving numerous . According to a safety data sheet, it is considered non-hazardous under the 2012 OSHA Hazard Communication Standard .

Future Directions

Despite the many studies done on scutellarin, investigations on its anticancer, antiviral, and organ protective activities have yet to be fully explored, hinting future studies to be focused in these areas . More robust clinical studies and cross-border collaborations are thus highly recommended to validate its therapeutic potential and promote its global applications .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSISFGPUUYILV-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336184
Record name Scutellarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scutellarin

CAS RN

27740-01-8, 116122-36-2
Record name Scutellarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27740-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Scutellarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Breviscapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scutellarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCUTELLARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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